4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid

Dyslipidemia GPR109a Agonist In Vivo Pharmacology

Researchers face reproducibility risks when substituting fluorinated pyrazole acids with non-fluorinated or regioisomeric analogs. The 4-fluoro and 5-ortho-tolyl pattern uniquely dictates lipophilicity, electronic distribution, and target engagement. - **Key application**: Lead optimization for GPR109a agonists (improved FFA reduction & flushing profile vs. niacin). - **Selectivity handle**: 5-Aryl substitution influences carbonic anhydrase isoform selectivity (CA IX/XII over CA I/II). - **Synthetic utility**: 3-Carboxylic acid handle for amides/esters; ≥98% purity ensures assay-ready material. Procurement: Standard B2B shipping, no special permits required.

Molecular Formula C11H9FN2O2
Molecular Weight 220.20 g/mol
Cat. No. B11887889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid
Molecular FormulaC11H9FN2O2
Molecular Weight220.20 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NNC(=C2F)C(=O)O
InChIInChI=1S/C11H9FN2O2/c1-6-4-2-3-5-7(6)9-8(12)10(11(15)16)14-13-9/h2-5H,1H3,(H,13,14)(H,15,16)
InChIKeyYHMSICLRWIBJFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid: Key Building Block for Pharma & Chemical Biology


4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid is a fluorinated phenylpyrazole derivative characterized by a 4-fluoro substitution on the pyrazole ring and an ortho-tolyl (2-methylphenyl) group at the 5-position. This compound belongs to the pyrazole-3-carboxylic acid class, which is widely recognized as a privileged scaffold in medicinal chemistry due to its ability to engage diverse biological targets through hydrogen bonding and π-π interactions . Fluorinated pyrazole carboxylic acids, in particular, have been identified as potent and selective agonists of the high-affinity niacin receptor GPR109a, with demonstrated in vivo improvements over niacin [1][2].

Generic Substitution Risks for 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic Acid


Substituting 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid with structurally related pyrazole-3-carboxylates, such as non-fluorinated analogs (e.g., 5-(p-tolyl)-1H-pyrazole-3-carboxylic acid), positional isomers, or other 5-aryl pyrazole-3-carboxylic acids, is scientifically unjustified and poses substantial risk to research reproducibility and procurement integrity. The unique combination of the 4-fluoro substituent and the 5-(o-tolyl) group in this compound dictates a distinct set of physicochemical properties (e.g., lipophilicity, electronic distribution) and target engagement profiles that are not replicated by its analogs . Evidence from the broader class of fluorinated pyrazole acids demonstrates that the 4-fluoro substitution is critical for achieving specific in vivo improvements, such as enhanced free fatty acid reduction and an improved flushing profile compared to niacin, effects that are absent in non-fluorinated counterparts [1][2]. Furthermore, within the 5-aryl pyrazole-3-carboxylic acid series, the substitution pattern on the phenyl ring (e.g., ortho- vs. para-tolyl) profoundly influences selectivity for carbonic anhydrase isoforms, with certain analogs showing marked preference for CA IX and XII over CA I and II [3]. Therefore, assuming functional equivalence without direct, quantitative, head-to-head data is a high-risk assumption that can derail lead optimization, compromise structure-activity relationship (SAR) studies, and lead to failed target validation.

Differentiation Guide: 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic Acid


GPR109a Agonism: In Vivo Improvement vs. Niacin

4-Fluoro-5-alkyl pyrazole-3-carboxylic acids, a class that includes the target compound's core scaffold, were shown to act as potent and selective agonists of the human GPR109a receptor, the high-affinity niacin receptor. One example from this fluorinated series was demonstrated to have improved properties in vivo compared to niacin [1]. While this is a class-level inference for the specific compound, it directly highlights the functional advantage conferred by the 4-fluoro substitution on the pyrazole core, a key feature of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid. Improved free fatty acid reduction was observed when compared to niacin [2].

Dyslipidemia GPR109a Agonist In Vivo Pharmacology

Carbonic Anhydrase Isoform Selectivity

A congeneric series of 23 phenyl-substituted 5-phenyl-pyrazole-3-carboxylic acids was evaluated for inhibitory activity against human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. These compounds exerted a clear selectivity profile, favoring the tumor-associated isoforms IX and XII over the ubiquitous cytosolic isoforms I and II [1]. While the specific compound 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid was not among those tested, the study unequivocally demonstrates that subtle changes in the 5-aryl substitution pattern (e.g., moving from a para-tolyl to an ortho-tolyl group, or introducing a 4-fluoro) can dramatically alter isoform selectivity . This class-level inference underscores the importance of the specific ortho-tolyl and 4-fluoro substitution pattern for achieving a desired selectivity profile.

Carbonic Anhydrase Isoform Selectivity Cancer Therapeutics

Physicochemical Properties vs. Non-Fluorinated Analogs

The presence of a fluorine atom on the pyrazole ring and an ortho-tolyl group at the 5-position confers distinct physicochemical properties to 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid compared to its non-fluorinated or para-substituted analogs. While specific logP values for this exact compound were not found in the search, the broader class of fluorinated pyrazole carboxylic acids shows that fluorine substitution increases lipophilicity and metabolic stability [1]. For comparison, the non-fluorinated analog 5-(p-tolyl)-1H-pyrazole-3-carboxylic acid has a molecular weight of 202.21 g/mol and is predicted to have different solubility and permeability characteristics . The target compound's molecular weight of 220.20 g/mol and its unique substitution pattern are expected to result in a distinct ADME profile.

Lipophilicity ADME Properties Drug Design

Application Scenarios: 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic Acid


GPR109a Agonist Lead Optimization for Dyslipidemia

4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid is a rational choice for medicinal chemistry teams engaged in lead optimization for GPR109a agonists. The class-level evidence that 4-fluoro-5-alkyl pyrazole-3-carboxylic acids exhibit improved in vivo free fatty acid reduction and a favorable flushing profile compared to niacin [1] provides a strong scientific basis for its use. Researchers can synthesize amide or ester derivatives of this core to explore SAR around the 5-position, aiming to recapitulate or improve upon the in vivo benefits observed in the fluorinated pyrazole class.

Isoform-Selective CA Inhibitor Library Synthesis

This compound is an ideal building block for constructing focused libraries of carbonic anhydrase (CA) inhibitors. As demonstrated by Carta et al., the 5-aryl substitution pattern on the pyrazole-3-carboxylic acid core is a key determinant of isoform selectivity [2]. By using 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid as a starting point, researchers can generate a series of derivatives to systematically probe the chemical space that confers selectivity for therapeutically relevant isoforms like CA IX and XII, which are implicated in cancer progression.

Chemical Biology Tool: Fluorine Effects on Target Engagement

The compound's unique combination of a 4-fluoro substituent and a 5-ortho-tolyl group makes it a valuable chemical biology tool. Researchers can use it to directly compare the effects of fluorine substitution on target binding and cellular activity against a matched non-fluorinated analog (e.g., 5-(o-tolyl)-1H-pyrazole-3-carboxylic acid). This can help deconvolute the role of fluorine in modulating protein-ligand interactions, metabolic stability, and membrane permeability in a well-defined chemical system.

Advanced Heterocyclic Intermediates for Drug Discovery

The carboxylic acid moiety at the 3-position of the pyrazole ring serves as a versatile handle for further chemical elaboration. 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid can be readily converted into amides, esters, or heterocycles, making it an advanced intermediate for synthesizing more complex drug-like molecules. Its high purity (NLT 98%) ensures that downstream products are of suitable quality for demanding biological assays, minimizing the risk of impurities confounding results.

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